molecular formula C14H16N4O4 B1382179 ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1803566-93-9

ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1382179
CAS No.: 1803566-93-9
M. Wt: 304.3 g/mol
InChI Key: UGNOVBQNSNPTOX-UHFFFAOYSA-N
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Description

Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzyloxycarbonyl group is introduced via a protection step to ensure the stability of the amino group during subsequent reactions. The final esterification step involves the reaction of the triazole derivative with ethyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The benzyloxycarbonyl group can serve as a protective group, ensuring the stability of the compound during biochemical interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

    Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate: Lacks the benzyloxycarbonyl group, which may affect its stability and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.

    Benzyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate: Contains a benzyl ester group, which may affect its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(phenylmethoxycarbonylaminomethyl)-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-2-21-13(19)12-16-11(17-18-12)8-15-14(20)22-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNOVBQNSNPTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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